N-(2-methoxybenzyl)-1-propyl-1H-benzimidazol-5-amine
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propyl chain, and a benzodiazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps. One common method includes the alkylation of a benzodiazole derivative with a 2-methoxybenzyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Catalysts such as palladium or nickel may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the methoxy group yields aldehydes or carboxylic acids.
- Reduction of the benzodiazole ring forms dihydrobenzodiazole derivatives.
- Substitution reactions produce various substituted benzodiazole compounds .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors by binding to their active sites. This binding can alter the conformation of the target protein, leading to changes in its activity. The compound may also influence various signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate
Comparison: N-[(2-METHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of a methoxyphenyl group, a propyl chain, and a benzodiazole core. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the propyl chain may enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C18H21N3O/c1-3-10-21-13-20-16-11-15(8-9-17(16)21)19-12-14-6-4-5-7-18(14)22-2/h4-9,11,13,19H,3,10,12H2,1-2H3 |
InChI Key |
DWGNTEQXYWKHOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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